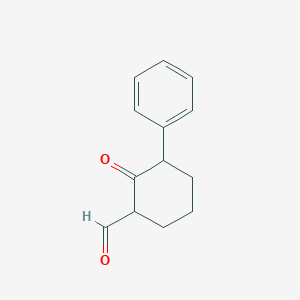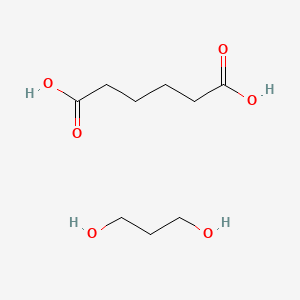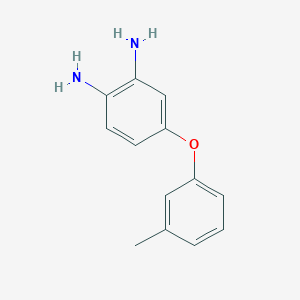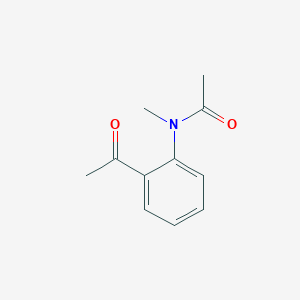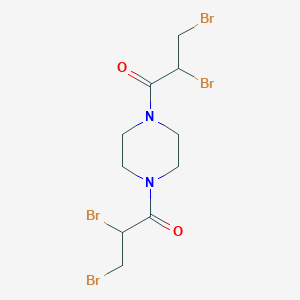
1,1'-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) is a chemical compound that features a piperazine ring substituted with two 2,3-dibromopropan-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) typically involves the reaction of piperazine with 2,3-dibromopropan-1-one under controlled conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base in an organic solvent such as ethanol. The reaction is carried out at reflux temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization from suitable solvents such as methanol .
Chemical Reactions Analysis
Types of Reactions
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropan-1-one groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl groups in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Piperazine-1,4-diylbis(2-chloroethanone): This compound is similar in structure but contains chlorine atoms instead of bromine.
1,1’-Piperazine-1,4-diylbis(2-chloroethan-1-one): Another similar compound with chlorine atoms, used as a precursor for various chemical syntheses.
Uniqueness
The bromine atoms can participate in specific chemical reactions that chlorine atoms may not, providing a distinct advantage in certain synthetic pathways .
Properties
CAS No. |
52411-91-3 |
|---|---|
Molecular Formula |
C10H14Br4N2O2 |
Molecular Weight |
513.85 g/mol |
IUPAC Name |
2,3-dibromo-1-[4-(2,3-dibromopropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H14Br4N2O2/c11-5-7(13)9(17)15-1-2-16(4-3-15)10(18)8(14)6-12/h7-8H,1-6H2 |
InChI Key |
CGZSLBXPAHCYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(CBr)Br)C(=O)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
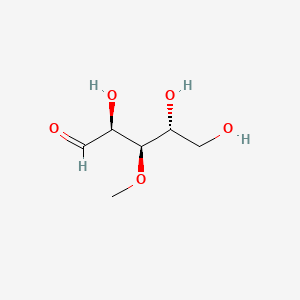

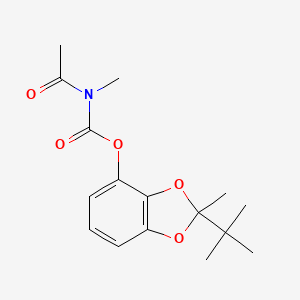

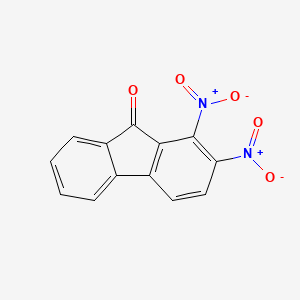
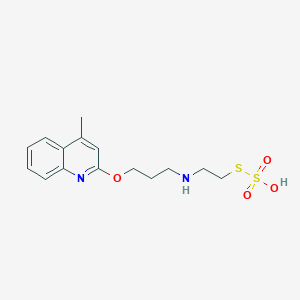

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
